N-(4'-fluoro-3-biphenylyl)-1-(3-furoyl)-3-piperidinecarboxamide
Overview
Description
N-(4'-fluoro-3-biphenylyl)-1-(3-furoyl)-3-piperidinecarboxamide, also known as BFPF, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
N-(4'-fluoro-3-biphenylyl)-1-(3-furoyl)-3-piperidinecarboxamide's mechanism of action is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer research, this compound has been shown to inhibit the activity of histone deacetylases and the PI3K/Akt/mTOR signaling pathway. In inflammation research, this compound has been shown to inhibit the activity of NF-κB and MAPK signaling pathways. In neurodegenerative disease research, this compound has been shown to activate the Nrf2/ARE signaling pathway and inhibit the activity of acetylcholinesterase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and chemokines. In neurodegenerative disease research, this compound has been shown to reduce oxidative stress and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4'-fluoro-3-biphenylyl)-1-(3-furoyl)-3-piperidinecarboxamide in lab experiments is its potential therapeutic applications in various fields. Another advantage is that this compound is relatively easy to synthesize and purify. However, one limitation is that this compound's mechanism of action is not fully understood, which can make it difficult to optimize its therapeutic potential. Another limitation is that this compound's safety and toxicity profile is not well established, which can limit its clinical translation.
Future Directions
There are several future directions for N-(4'-fluoro-3-biphenylyl)-1-(3-furoyl)-3-piperidinecarboxamide research, including optimizing its therapeutic potential in cancer, inflammation, and neurodegenerative diseases. Other future directions include investigating its safety and toxicity profile, developing more efficient synthesis methods, and exploring its potential applications in other fields such as infectious diseases and metabolic disorders.
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound's potential as a therapeutic agent warrants further investigation and optimization.
Scientific Research Applications
N-(4'-fluoro-3-biphenylyl)-1-(3-furoyl)-3-piperidinecarboxamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that this compound can reduce the production of inflammatory cytokines. In neurodegenerative disease research, this compound has been shown to protect against oxidative stress and improve cognitive function.
Properties
IUPAC Name |
N-[3-(4-fluorophenyl)phenyl]-1-(furan-3-carbonyl)piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O3/c24-20-8-6-16(7-9-20)17-3-1-5-21(13-17)25-22(27)18-4-2-11-26(14-18)23(28)19-10-12-29-15-19/h1,3,5-10,12-13,15,18H,2,4,11,14H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTCINQYYOMBPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=COC=C2)C(=O)NC3=CC=CC(=C3)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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